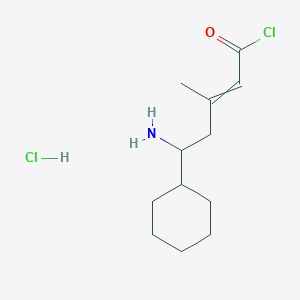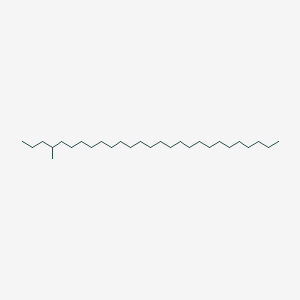![molecular formula C14H19NO2 B14349440 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 95796-27-3](/img/structure/B14349440.png)
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is a chemical compound known for its unique structure and properties. It features an aniline core substituted with two oxirane (epoxide) groups, making it a versatile compound in various chemical reactions and applications. The presence of the oxirane groups imparts reactivity, particularly in polymerization and cross-linking reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline typically involves the reaction of 2,6-dimethylaniline with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The process involves the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline involves the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with DNA and proteins, potentially leading to the inhibition of cellular processes and inducing cell death . The molecular targets and pathways involved include DNA alkylation and protein cross-linking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity but different structural features.
N,N-bis[(oxiran-2-yl)methyl]aniline: A closely related compound with similar chemical properties.
Uniqueness
2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline is unique due to the presence of the 2,6-dimethyl substitution on the aniline core, which imparts distinct steric and electronic effects. These effects influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as well .
Propriétés
Numéro CAS |
95796-27-3 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2,6-dimethyl-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C14H19NO2/c1-10-4-3-5-11(2)14(10)15(6-12-8-16-12)7-13-9-17-13/h3-5,12-13H,6-9H2,1-2H3 |
Clé InChI |
RXQVGXQHXIUBPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CC2CO2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)










